molecular formula C15H13N3O B6163303 1-(4-cyanophenyl)-3-(2-methylphenyl)urea CAS No. 906765-44-4

1-(4-cyanophenyl)-3-(2-methylphenyl)urea

Cat. No.: B6163303
CAS No.: 906765-44-4
M. Wt: 251.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyanophenyl)-3-(2-methylphenyl)urea (CAS 906765-44-4) is a chemical compound with the molecular formula C15H13N3O and a molecular weight of 251.28 g/mol . This urea derivative is intended for research use only and is not for human consumption. Urea-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities . Recent scientific literature highlights that structurally related arylurea compounds are being explored in oncology research for their potential to inhibit key cell signaling pathways . Specifically, some urea derivatives have been investigated for their role in inhibiting the PI3K/Akt/mTOR pathway, which is a crucial signaling route for cell growth and survival and is often dysregulated in cancer cells . By potentially interfering with this pathway, compounds like this compound provide researchers with valuable tools for studying apoptosis (programmed cell death) and overcoming chemotherapy resistance in various tumor cell lines . This makes it a relevant candidate for researchers developing novel anti-cancer agents and studying molecular mechanisms of disease.

Properties

CAS No.

906765-44-4

Molecular Formula

C15H13N3O

Molecular Weight

251.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction between carbonyl azides and amines represents a robust pathway for urea synthesis. For 1-(4-cyanophenyl)-3-(2-methylphenyl)urea, this method involves the nucleophilic attack of 2-methylaniline on 4-cyanophenyl carbonyl azide. The carbonyl azide intermediate is generated in situ or pre-synthesized, with the reaction proceeding via a Curtius rearrangement to form an isocyanate intermediate, which subsequently reacts with the amine.

Optimized Reaction Conditions

In a representative procedure, 4-cyanophenyl carbonyl azide (1 mmol) and 2-methylaniline (1 mmol) are refluxed in 1,4-dioxane for 4 hours under inert atmosphere. The reaction is monitored via thin-layer chromatography (TLC), and upon completion, the mixture is cooled to precipitate the product. Recrystallization from ethanol yields pure this compound as a white solid.

Key Parameters:

  • Solvent : 1,4-Dioxane (polar aprotic, enhances nucleophilicity)

  • Temperature : Reflux (~100°C)

  • Yield : 73–86% (based on analogous syntheses)

Oxidative Coupling of Benzamides with Amines

Hypervalent Iodine Reagents as Oxidants

This method employs phenyliodine diacetate (PIDA) and ammonium carbamate (AC) in 2,2,2-trifluoroethanol (TFE) to facilitate urea formation. The electron-withdrawing cyano group on the benzamide substrate increases electrophilicity, enabling coupling with 2-methylaniline.

Procedure and Challenges

4-Cyanobenzamide (0.5 mmol) is combined with 2-methylaniline (0.5 mmol), PIDA (1.1 equiv), and AC (2 equiv) in TFE. The mixture is stirred at room temperature for 24 hours, after which the product is isolated via flash chromatography (ethyl acetate/hexane, 3:7). Despite the strong hydrogen-bond-donating properties of TFE, which stabilize intermediates, the yield remains modest (16–25%) due to steric hindrance from the 2-methyl group.

Key Parameters:

  • Oxidant : PIDA (1.1 equiv)

  • Solvent : TFE (enhances electrophilicity of intermediates)

  • Yield : 16–25% (lower for electron-withdrawing substituents)

Catalyst-Free Synthesis via Amine-Carbonyl Azide Reactions

Advantages of Solvent Selection

A catalyst-free approach eliminates the need for bases or metal catalysts, simplifying purification. In this method, 4-cyanophenyl carbonyl azide and 2-methylaniline are refluxed in 1,4-dioxane, analogous to Section 1.2, but without additives. The absence of catalysts reduces side reactions, improving selectivity.

Yield and Scalability

This method achieves yields comparable to catalyzed routes (70–85%) and is scalable to industrial production through continuous flow reactors. However, handling carbonyl azides requires stringent safety protocols due to their potential explosivity.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Advantages Limitations
Nucleophilic AdditionCarbonyl azide, 2-methylanilineReflux, 1,4-dioxane73–86%High yield, scalableHazardous azide handling
Oxidative CouplingPIDA, AC, TFERT, 24 h16–25%Mild conditions, no azidesLow yield for electron-withdrawing groups
Catalyst-Free SynthesisCarbonyl azide, 2-methylanilineReflux, 1,4-dioxane70–85%No catalysts, high purityRequires azide precursors

Purification and Characterization

Recrystallization and Chromatography

Crude products are typically recrystallized from ethanol or ethyl acetate/hexane mixtures. For oxidative coupling products, flash chromatography (silica gel, ethyl acetate/hexane) is preferred due to lower yields and higher impurity profiles.

Spectroscopic Confirmation

  • IR Spectroscopy : Urea C=O stretch (~1640–1702 cm⁻¹) and cyano C≡N stretch (~2220–2297 cm⁻¹).

  • ¹H NMR : Aromatic protons (δ 7.0–8.1 ppm), urea NH signals (δ 5.5–9.5 ppm).

  • HPLC-MS : Molecular ion peak at m/z 251.3 (C₁₅H₁₃N₃O) .

Chemical Reactions Analysis

Types of Reactions

1-(4-cyanophenyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or methylphenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-cyanophenyl)-3-(2-methylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-cyanophenyl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-cyanophenyl)-3-(2-chlorophenyl)urea
  • 1-(4-cyanophenyl)-3-(2-fluorophenyl)urea
  • 1-(4-cyanophenyl)-3-(2-bromophenyl)urea

Uniqueness

1-(4-cyanophenyl)-3-(2-methylphenyl)urea is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-cyanophenyl)-3-(2-methylphenyl)urea?

A common approach involves coupling 4-cyanophenyl isocyanate with 2-methylaniline in anhydrous solvents (e.g., THF or DCM) under nitrogen atmosphere. Catalysts like DMAP (4-dimethylaminopyridine) can accelerate the reaction. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments .

Table 1: Reaction Conditions for Urea Derivatives

Substituent PairSolventCatalystYield (%)Purity (%)
4-Cyanophenyl + 2-MethylphenylTHFDMAP7297
3-Chlorophenyl + 2,4,6-TrimethylphenylDCMNone6595

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry via 1^1H and 13^13C NMR (e.g., aromatic proton splitting patterns and urea NH signals at δ 8–10 ppm) .
  • HPLC-MS : Validate molecular weight (calc. 265.3 g/mol) and detect impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of cyanophenyl and methylphenyl groups .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s biological activity?

Substituents like the cyanophenyl group (strong electron-withdrawing) enhance hydrogen-bonding interactions with target proteins, while methylphenyl (electron-donating) may improve lipophilicity. Comparative studies of similar urea derivatives show that cyano groups increase kinase inhibition potency by 3–5× compared to methoxy analogs. Use surface plasmon resonance (SPR) to quantify binding affinities .

Table 2: Substituent Effects on Kinase Inhibition (IC₅₀)

Substituent R1Substituent R2IC₅₀ (nM)
4-Cyanophenyl2-Methylphenyl12 ± 1.2
4-Methoxyphenyl2-Methylphenyl58 ± 4.5

Q. How can conflicting data from enzyme inhibition vs. cellular assays be resolved?

Discrepancies often arise from differences in assay conditions (e.g., pH, cofactors) or cell-membrane permeability. For example, a compound may show low IC₅₀ in enzymatic assays but poor cellular uptake due to high logP. Mitigate this by:

  • Performing parallel assays with membrane-permeabilized cells.
  • Modifying the compound’s logP via substituent tuning (e.g., replacing methyl with trifluoromethyl) .

Q. What strategies optimize selectivity against off-target receptors?

  • Molecular Docking : Identify key residues in the target binding pocket (e.g., hydrophobic vs. polar interactions).
  • Fragment-Based Screening : Test truncated analogs to isolate pharmacophoric groups. For example, removing the cyanophenyl moiety reduces off-target binding to carbonic anhydrase by 90% .

Methodological Considerations

Q. What experimental designs validate the compound’s stability under physiological conditions?

  • pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC.
  • Plasma Stability Assays : Use human plasma to assess esterase-mediated hydrolysis (common in urea derivatives) .

Q. How can researchers address low solubility in aqueous media?

  • Co-Solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) for in vitro studies.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the methylphenyl ring .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships?

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with Tukey’s Test : Compare multiple IC₅₀ values across analogs to identify significant differences (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.